1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: Starting with cyclopropylamine and thiocarbohydrazide, the thiadiazole ring is formed through cyclization under acidic conditions.
Pyridine Ring Substitution: The trifluoromethyl group is introduced to the pyridine ring via nucleophilic substitution using trifluoromethyl iodide.
Piperazine Coupling: The final step involves coupling the thiadiazole and pyridine intermediates with piperazine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted trifluoromethyl groups on the pyridine ring.
Scientific Research Applications
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine: Similar structure but with a different substitution pattern on the pyridine ring.
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(difluoromethyl)pyridin-2-yl]piperazine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: The unique combination of the thiadiazole ring, trifluoromethyl-substituted pyridine ring, and piperazine moiety gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16F3N5S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H16F3N5S/c16-15(17,18)11-3-4-12(19-9-11)22-5-7-23(8-6-22)14-21-20-13(24-14)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
IAYMTSGMALZMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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